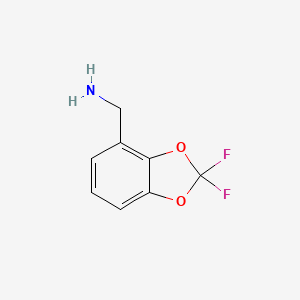

4-Aminomethyl-2,2-difluoro-1,3-benzodioxole

説明

4-Aminomethyl-2,2-difluoro-1,3-benzodioxole (C₇H₅F₂NO₂) is a fluorinated aromatic compound featuring a benzodioxole core substituted with two fluorine atoms at the 2,2-positions and an aminomethyl group at the 4-position. This compound is primarily utilized in organic synthesis, particularly in multicomponent reactions to generate α-aminophosphonates under mild conditions .

特性

IUPAC Name |

(2,2-difluoro-1,3-benzodioxol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-8(10)12-6-3-1-2-5(4-11)7(6)13-8/h1-3H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUWIFLVQKZUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471667 | |

| Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531508-46-0 | |

| Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2-difluoro-2H-1,3-benzodioxol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of 4-Aminomethyl-2,2-difluoro-1,3-benzodioxole typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2,2-difluoro-1,3-benzodioxole.

Lithiation: The 2,2-difluoro-1,3-benzodioxole undergoes lithiation to form a lithiated intermediate.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

化学反応の分析

4-Aminomethyl-2,2-difluoro-1,3-benzodioxole can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Organic Synthesis

4-Aminomethyl-2,2-difluoro-1,3-benzodioxole is primarily utilized in organic synthesis as an intermediate compound. Its unique structure allows it to participate in various chemical reactions, facilitating the development of more complex molecules.

Table 1: Synthesis Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as a precursor in the synthesis of drugs targeting various diseases. |

| Agricultural Chemistry | Serves as an intermediate for developing agrochemicals and pesticides. |

| Material Science | Explored for its potential use in developing new materials with specific properties. |

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities. For instance, modifications to its structure have led to compounds that act as inhibitors for specific enzymes involved in hormone metabolism.

Case Study: Inhibitors of Aromatase and Steroid Sulfatase

A study highlighted the synthesis of derivatives from this compound that function as dual aromatase and steroid sulfatase inhibitors. These derivatives showed varying degrees of potency against these enzymes, indicating their potential role in treating hormone-dependent cancers.

| Compound | IC50 (nM) Aromatase | IC50 (nM) Steroid Sulfatase |

|---|---|---|

| Parent Compound | 0.028 | Not reported |

| Modified Derivative A | 0.200 | 2.500 |

| Modified Derivative B | 12 | Not applicable |

This data suggests that structural modifications can significantly enhance the biological activity of compounds derived from this compound.

Environmental Applications

The compound has also been studied for its biodegradation properties. Certain bacteria have been identified that can metabolize fluorinated compounds like this compound, leading to defluorination processes that are important for environmental remediation.

Case Study: Biodegradation Mechanism

Research conducted on Pseudomonas putida demonstrated effective defluorination of compounds containing the benzodioxole moiety at significant rates. This highlights the potential for using such microorganisms in bioremediation strategies.

Table 3: Defluorination Rates

| Microorganism | Substrate | Defluorination Rate (nmol/h/mg protein) |

|---|---|---|

| Pseudomonas putida F1 | This compound | 2100 |

作用機序

The mechanism of action of 4-Aminomethyl-2,2-difluoro-1,3-benzodioxole involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

Structural and Functional Group Variations

The 2,2-difluoro-1,3-benzodioxole (DFBD) moiety is a common scaffold in pharmaceuticals, agrochemicals, and specialty chemicals. Key derivatives include:

Key Observations :

- Aminomethyl vs. Amino: The aminomethyl group in 4-aminomethyl-DFBD enhances nucleophilicity compared to the amino group in 4-amino-DFBD, enabling its use in reactions with aldehydes and phosphites .

- Electron-Withdrawing Groups : Fludioxonil’s pyrrole-carbonitrile substituent increases electrophilicity, critical for its fungicidal activity via disruption of fungal osmotic signaling .

Yield and Efficiency :

- Fludioxonil synthesis achieves >99% purity with a 45% overall yield , while 4-aminomethyl-DFBD reactions are rapid (5 minutes) under ionic liquid catalysis .

Physicochemical Properties

| Property | 4-Aminomethyl-DFBD | 4-Amino-DFBD | Fludioxonil | 4-Bromo-DFBD |

|---|---|---|---|---|

| Molecular Weight | 173.12 g/mol | 173.12 g/mol | 248.18 g/mol | 239.02 g/mol |

| Water Solubility | Low | Low | Very low | Slightly soluble |

| Stability | Stable in dry conditions | Stable | Stable | Unstable at RT |

| Storage | 2–8°C, inert gas | 2–8°C | Ambient | 2–4°C |

Notable Trends:

生物活性

4-Aminomethyl-2,2-difluoro-1,3-benzodioxole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H8F2N2O2

- Molecular Weight : 202.17 g/mol

- CAS Number : 531508-46-0

The compound features a benzodioxole core structure, which is known for its diverse biological activities. The presence of amino and difluoro groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain metabolic enzymes, influencing pathways related to glucose metabolism and cancer cell proliferation.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an α-amylase inhibitor , which is crucial for managing blood sugar levels. In vitro assays demonstrated that derivatives of benzodioxole compounds exhibit significant inhibition against α-amylase with IC50 values ranging from 0.68 µM to 2.57 µg/mL .

Antidiabetic Effects

In vivo studies using a streptozotocin-induced diabetic mouse model showed that the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration . This suggests a promising application in diabetes management.

Anticancer Activity

The anticancer properties of this compound were evaluated against various cancer cell lines. Notably, it demonstrated cytotoxic effects with IC50 values ranging from 26 µM to 65 µM across different types of cancer cells . These findings indicate its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with other related compounds:

| Compound Name | α-Amylase Inhibition (IC50) | Anticancer Activity (IC50) | Notes |

|---|---|---|---|

| This compound | 0.68 µM | 26–65 µM | Effective against diabetes and cancer |

| Acarbose | 2.593 µM | N/A | Established antidiabetic agent |

| Myricetin | 30 µM | N/A | Known polyphenol with antioxidant properties |

Case Studies

- Antidiabetic Study : In a controlled experiment involving diabetic mice, administration of the compound resulted in significant reductions in blood glucose levels over a series of doses .

- Cytotoxicity Assays : The compound was tested against multiple cancer cell lines using MTS assays to determine cytotoxicity. Results indicated selective toxicity towards cancerous cells while sparing normal cells .

Q & A

Q. What are the established synthetic routes for 4-Aminomethyl-2,2-difluoro-1,3-benzodioxole, and how is purity confirmed?

Methodological Answer: The synthesis typically involves fluorination of halogenated precursors. For example, triethylamine trihydrogenfluoride is used under ambient conditions for fluorination, yielding 2,2-difluoro-1,3-benzodioxole derivatives with high efficiency . Cyclization of diols (e.g., 4-methylbenzene-1,2-diol) followed by halogenation and fluorination is another route . Purity is confirmed via:

Q. What are the storage requirements and key physicochemical properties of this compound?

Methodological Answer:

- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

- Physicochemical Properties :

- Stability : Susceptible to hydrolysis; avoid moisture and high temperatures .

Advanced Research Questions

Q. What strategies enable the synthesis of multi-fluorinated benzodioxole derivatives for biological activity studies?

Methodological Answer: Key strategies include:

- Bromination-Cyanation : Brominated intermediates (e.g., 5-bromomethyl derivatives) react with KCN in ethanol to form nitriles, followed by hydrolysis to carboxylic acids (40% yield) .

- Pinacol Boronate Coupling : Use of 4-amino-2,5-difluorobenzeneboronic acid pinacol ester in Suzuki-Miyaura reactions to introduce aryl groups .

- Ionic Liquid Catalysis : Silica-supported BF₃ in [BMIM][HCl] ionic liquids accelerates three-component reactions (e.g., α-aminophosphonates synthesis) at room temperature .

Q. How does crystallographic data resolve structural ambiguities in benzodioxole derivatives?

Methodological Answer:

- X-ray Diffraction : Reveals planar benzodioxole rings (max deviation: 0.012 Å) and dihedral angles (e.g., 2.51° twist relative to pyrrole rings) .

- Hydrogen Bonding : N—H⋯N interactions form molecular chains (e.g., along the a-axis), validated via crystallographic R-factors (0.043) .

- π-π Stacking : Parallel benzene rings with centroid distances of 3.75 Å explain solid-state packing behavior .

Q. How are enzymatic biodegradation pathways of this compound characterized, and how are data contradictions addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。